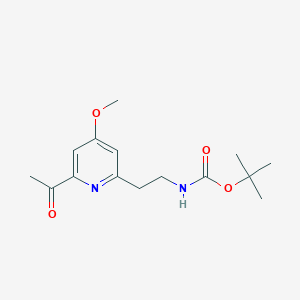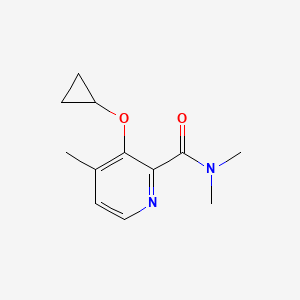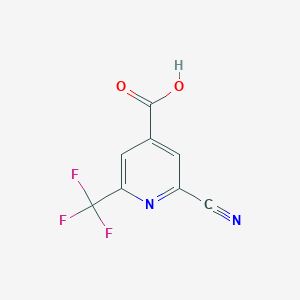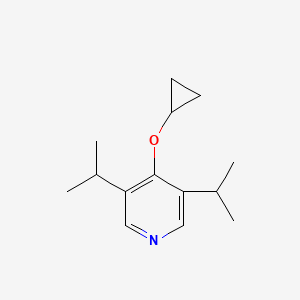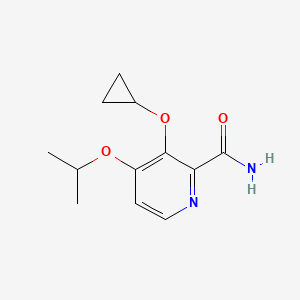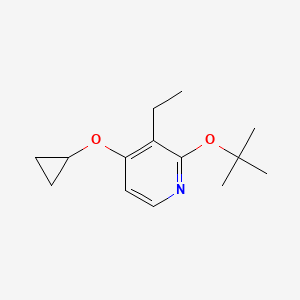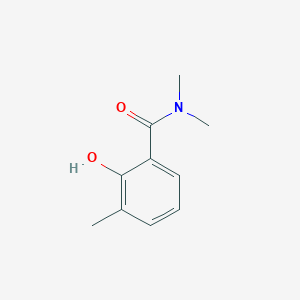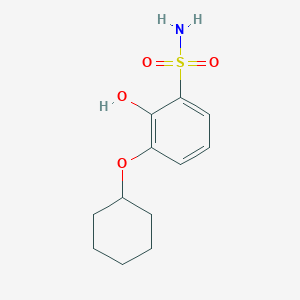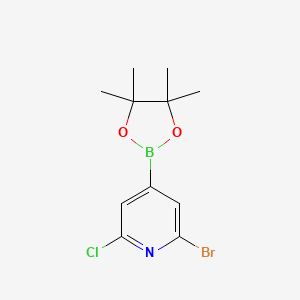
2-Bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: is a chemical compound with the molecular formula C11H14BBrClNO2 . It is a member of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its use in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction between a halopyridine and a boronic ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridines.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, DMF, or ethanol.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substituted Pyridines: Through nucleophilic substitution.
Biaryl Compounds: Through Suzuki-Miyaura coupling.
Pyridine N-oxides: Through oxidation.
Dihydropyridines: Through reduction.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Drug Discovery: Investigated for its potential in the development of new pharmaceuticals.
Medicine:
Therapeutic Agents: Explored for its potential use in the treatment of various diseases.
Diagnostic Tools: Used in the development of diagnostic agents for medical imaging.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Agriculture: Investigated for its potential use in the development of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows for the formation of carbon-carbon bonds through Suzuki-Miyaura coupling, while the bromine and chlorine atoms can undergo substitution reactions. These reactions enable the compound to modify other molecules and exert its effects .
Comparación Con Compuestos Similares
- 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: 2-Bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide additional reactivity and versatility in chemical reactions. The boronic ester group further enhances its utility in coupling reactions, making it a valuable compound in organic synthesis .
Propiedades
Fórmula molecular |
C11H14BBrClNO2 |
|---|---|
Peso molecular |
318.40 g/mol |
Nombre IUPAC |
2-bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3 |
Clave InChI |
IXQQZMZBZJJJBY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



